

An In-depth Technical Guide to Baloxavir Marboxil

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ban orl 24*

Cat. No.: *B2611640*

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An important clarification: Initial searches for "**Ban orl 24**" did not yield a recognized chemical compound. The information presented in this guide pertains to Baloxavir marboxil, a compound with a similar phonetic quality that is a significant area of research in antiviral drug development.

This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of Baloxavir marboxil. It is intended for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and visual representations of key biological and experimental processes.

Chemical Structure and Properties

Baloxavir marboxil is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, baloxavir acid. This conversion is crucial for its therapeutic activity.

Chemical Structure of Baloxavir Marboxil

Caption: The chemical structure of Baloxavir marboxil.

A summary of the key chemical and physical properties of Baloxavir marboxil is presented in the table below, providing a quick reference for its fundamental characteristics.

Property	Value	Source
Molecular Formula	C27H23F2N3O7S	[1][2]
Molecular Weight	571.55 g/mol	[1][2]
CAS Number	1985606-14-1	[1]
Appearance	White to light yellow crystalline solid	
Solubility	- Practically insoluble in water- Slightly soluble in methanol and ethanol- Soluble in acetonitrile- Freely soluble in dimethylsulfoxide (DMSO)	
pKa (Strongest Basic)	-0.6	
logP	2.26	
Melting Point	Not explicitly stated in search results	
Boiling Point	712.8 ± 70.0 °C (Predicted)	
Density	1.57 ± 0.1 g/cm3 (Predicted)	

Mechanism of Action: Inhibition of Cap-Dependent Endonuclease

Baloxavir marboxil exerts its antiviral effect by inhibiting a critical enzyme in the influenza virus replication cycle: the cap-dependent endonuclease. This enzyme is a component of the viral RNA polymerase complex, specifically located on the polymerase acidic (PA) subunit.

The influenza virus utilizes a unique mechanism known as "cap-snatching" to initiate the transcription of its own messenger RNA (mRNA). It cleaves the 5' cap from host cell pre-mRNAs and uses these capped fragments as primers for its own mRNA synthesis. This process is essential for the virus to produce the proteins necessary for its replication.

Baloxavir acid, the active metabolite of Baloxavir marboxil, binds to the active site of the cap-dependent endonuclease, effectively blocking its enzymatic activity. This inhibition prevents the "cap-snatching" process, thereby halting the synthesis of viral mRNA and, consequently, inhibiting viral replication.

The following diagram illustrates the signaling pathway of influenza virus replication and the point of inhibition by Baloxavir acid.



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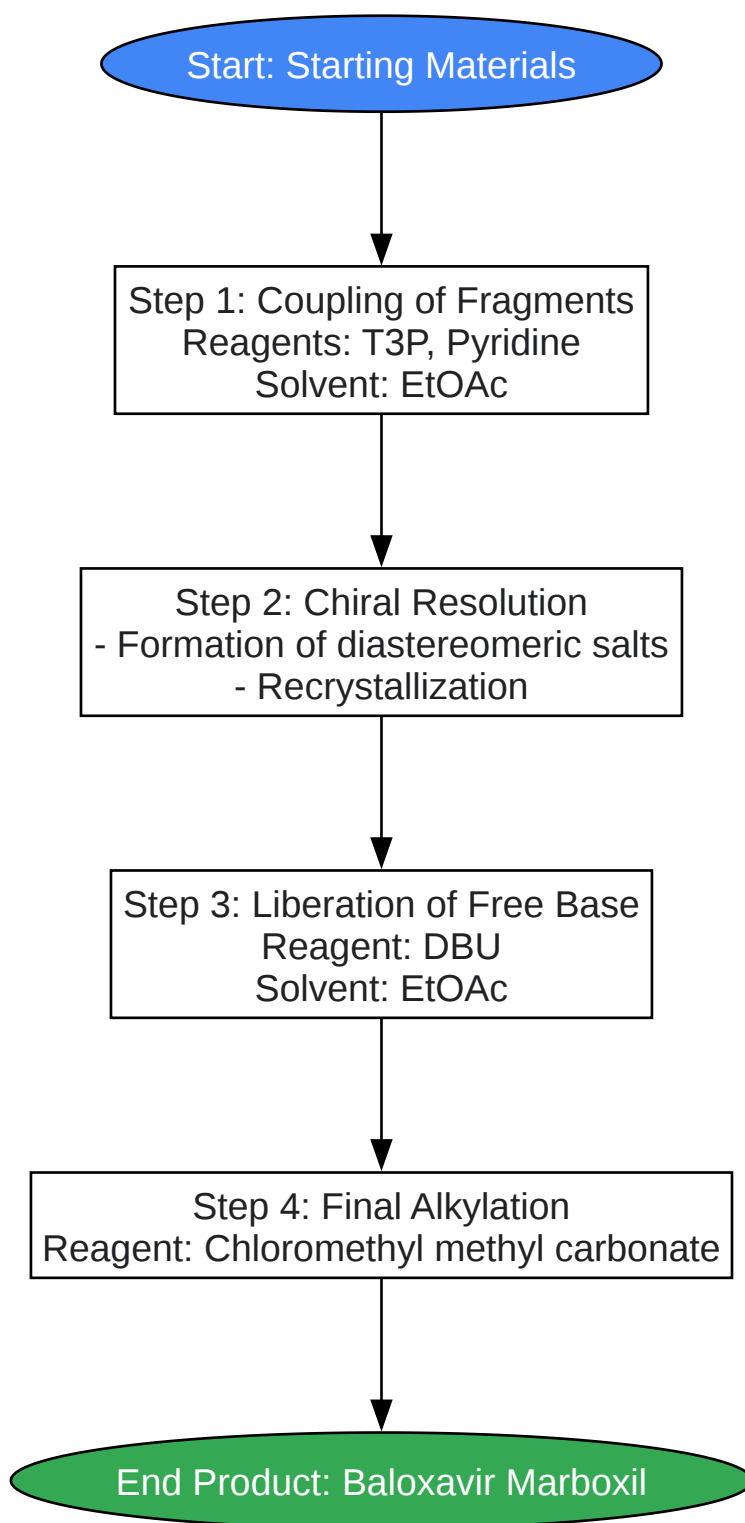
Caption: Influenza virus replication and inhibition by Baloxavir acid.

Experimental Protocols

This section details the methodologies for key experiments related to the synthesis and analysis of Baloxavir marboxil.

The synthesis of Baloxavir marboxil is a multi-step process. A general overview of a synthetic route is described below, based on available literature.

Experimental Workflow for a Key Synthetic Step:



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Caption: A simplified workflow for the synthesis of Baloxavir marboxil.

Detailed Protocol for a Synthetic Step (Illustrative Example):

- Step 1: Coupling Reaction

- To a solution of the key chiral intermediate (R)-7-(benzyloxy)-3,4,12,12a-tetrahydro-1H-oxazino[3,4c]pyrido[2,1-f]triazine-6,8-dione in ethyl acetate (EtOAc), add propylphosphonic anhydride (T3P) and pyridine.
- Stir the reaction mixture at room temperature until the reaction is complete, as monitored by a suitable analytical technique (e.g., TLC or HPLC).
- Upon completion, proceed with the work-up procedure, which typically involves washing with aqueous solutions to remove reagents and byproducts.
- The crude product is then purified, for example, by filtration and slurring.

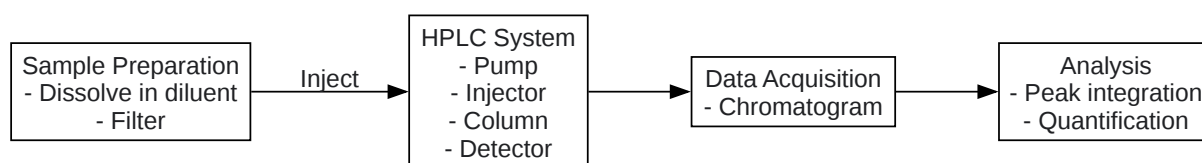
- Step 2: Final Alkylation

- The active form, baloxavir acid, is reacted with chloromethyl methyl carbonate in a suitable solvent such as dimethylacetamide.
- The reaction is carried out to completion to yield the prodrug, Baloxavir marboxil.

Note: The exact quantities of reagents, reaction times, and purification methods can vary and are often proprietary. The information provided is based on published scientific literature.

RP-HPLC is a common method for the quantification of Baloxavir marboxil and its impurities in pharmaceutical preparations.

Experimental Workflow for RP-HPLC Analysis:



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Caption: General workflow for the RP-HPLC analysis of Baloxavir marboxil.

Detailed HPLC Method Parameters:

Parameter	Condition	Source
Column	X-Bridge Phenyl (150 x 4.6 mm), 3.5 μ m	
Mobile Phase A	Methanol	
Mobile Phase B	KH ₂ PO ₄ buffer (pH 2.5)	
Gradient	Gradient mode	
Flow Rate	0.5 mL/minute	
Detection Wavelength	247 nm	
Column Temperature	30°C	
Injection Volume	10 μ L	

Sample Preparation:

- **Standard Solution:** Accurately weigh a known amount of Baloxavir marboxil reference standard and dissolve it in a suitable diluent (e.g., a mixture of the mobile phases) to a known concentration.
- **Sample Solution:** For tablets, weigh and finely powder a number of tablets. Transfer an amount of powder equivalent to a single dose into a volumetric flask, add diluent, sonicate to dissolve, and dilute to volume. Filter the solution before injection.

Pharmacokinetic Properties

The pharmacokinetic profile of Baloxavir marboxil is characterized by its rapid conversion to the active metabolite, baloxavir acid, and a long terminal elimination half-life, which allows for single-dose administration.

Parameter	Value	Source
Absorption	Rapidly absorbed and converted to baloxavir acid. Tmax for baloxavir acid is approximately 3.5-4.0 hours.	
Distribution	Widely distributed in the body.	
Metabolism	Baloxavir marboxil is a prodrug, rapidly hydrolyzed to the active baloxavir acid. Baloxavir acid is primarily metabolized by UGT1A3 and to a lesser extent by CYP3A4.	
Elimination	Primarily excreted in the feces.	
Terminal Elimination Half-life	Approximately 79-98 hours.	
Protein Binding	Approximately 93-94% for baloxavir acid.	

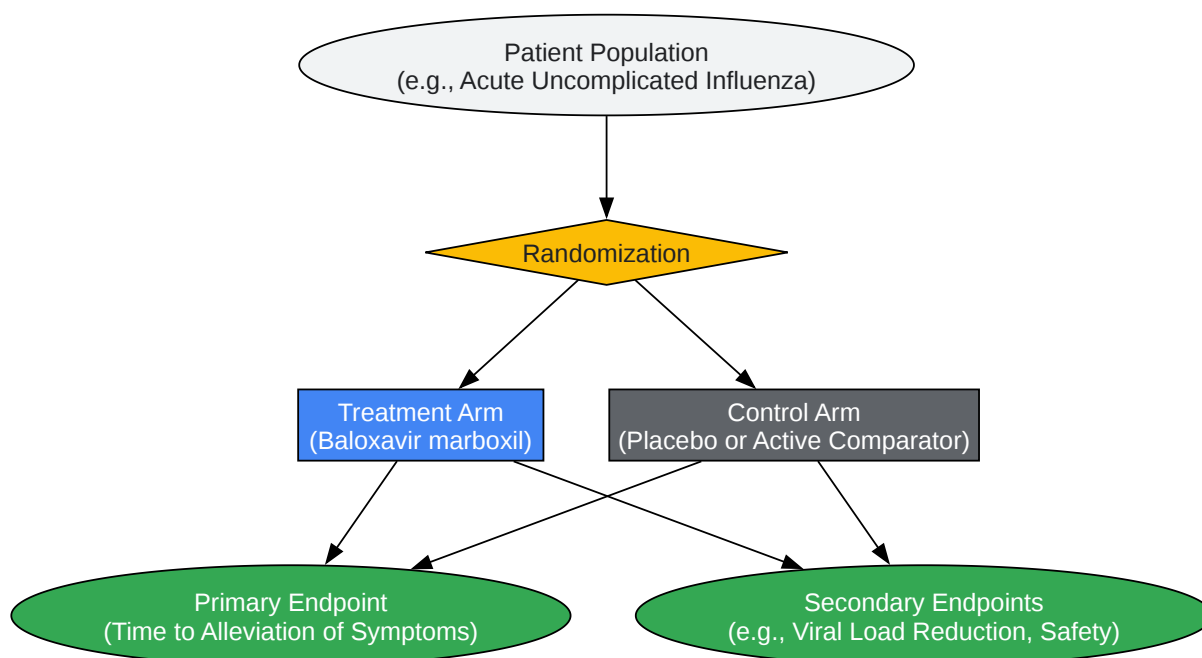
Clinical Trials and Efficacy

Clinical trials have demonstrated the efficacy of Baloxavir marboxil in treating acute uncomplicated influenza. The primary endpoint in many of these trials is the time to alleviation of influenza symptoms.

Key Findings from Clinical Trials:

- Baloxavir marboxil has been shown to be effective in reducing the duration of flu symptoms when administered within 48 hours of symptom onset.
- Its efficacy is comparable to that of other antiviral drugs like oseltamivir, with the advantage of a single-dose regimen.
- Clinical studies have been conducted in various populations, including adults, adolescents, and children.

Logical Relationship in Clinical Trial Design:



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Caption: Logical flow of a typical randomized controlled trial for Baloxavir marboxil.

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References

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- To cite this document: BenchChem. [An In-depth Technical Guide to Baloxavir Marboxil]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2611640#ban-orl-24-chemical-structure-and-properties]

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